N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Chromone-Indoline Hybrid Structural Identity Quality Control

CNS polypharmacology researchers risk obtaining inert analogs when procuring unverified chromone-indoline hybrids-minor N-methyl absence or carbonyl shifts abolish 5-HT reuptake activity. This exact compound eliminates that risk. • Patented chromenoneindole class member; suited for 5-HT transporter & 5-HT1A/2 receptor binding/functional assays per US20060258680A1. • Distinct N-methyl ¹H/¹³C NMR signal enables quantification as internal standard in HPLC-MS methods. • Verified identity: InChI Key RBKSIEMRUWEOHM-UHFFFAOYSA-N, MW 348.358, C₂₀H₁₆N₂O₄. In stock with custom synthesis available.

Molecular Formula C20H16N2O4
Molecular Weight 348.358
CAS No. 1103515-21-4
Cat. No. B2485872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide
CAS1103515-21-4
Molecular FormulaC20H16N2O4
Molecular Weight348.358
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C20H16N2O4/c1-21-19(24)15-10-12-6-2-4-8-14(12)22(15)20(25)18-11-16(23)13-7-3-5-9-17(13)26-18/h2-9,11,15H,10H2,1H3,(H,21,24)
InChIKeyRBKSIEMRUWEOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide Overview


N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103515-21-4) is a synthetic small molecule that fuses a 4H-chromen-4-one (chromone) pharmacophore with a 2,3-dihydro-1H-indole (indoline) scaffold via a carbonyl linker. The chromone core is widely exploited in medicinal chemistry for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects . Indoline-2-carboxamide derivatives have been investigated as brain-penetrant inhibitors, for instance, against Trypanosoma brucei . This specific hybrid represents a member of the broader chromenoneindole class, which has been patented for central nervous system (CNS) applications, particularly as serotonin (5-HT) reuptake inhibitors .

CNS Serotonin Pathway Probe
Scaffold class linked to 5-HT reuptake inhibition and receptor modulation contexts.
Chromone-Indoline Hybrid
Fuses 4H-chromen-4-one and indoline-2-carboxamide substructures for polypharmacology research.
Structural Discriminator
N-methyl group on the carboxamide distinguishes it from non-methylated analogs and alters target interaction potential.

Procurement Risks for N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide


Chromone-2-carboxamide derivatives are known to exhibit significant variation in biological activity, pharmacokinetics, and target binding based on subtle structural modifications. For example, the rotational isomerism inherent to 4-oxo-4H-chromene-2-carboxamides, which has been analyzed by NMR, directly influences molecular conformation and target interaction . Moreover, chromenoneindoles, as a class, are designed to modulate multiple serotonin receptor subtypes and transporters simultaneously, making their polypharmacology highly sensitive to the specific substitution pattern on both the chromone and indoline rings . A seemingly minor change, such as the absence of the N-methyl group on the indoline-2-carboxamide or a shift in the carbonyl linkage, can abolish desired CNS penetration or switch a compound from a 5-HT reuptake inhibitor to an inactive analog. Therefore, procuring a generic 'chromone-indoline' or an unverified 'close analog' without exact structural confirmation carries a high risk of obtaining a compound with a completely different, or inert, biological profile.

Target Compound
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide. The methyl group influences conformation and hydrogen bonding.
Potential Substitute
Non-methylated analog (CAS 1103514-03-9). Removal of the methyl group may significantly alter CNS penetration and target affinity.
Class Context
Chromenoneindoles are associated with CNS polypharmacology (5-HT transporter/receptor contexts) in patent literature.
Potential Substitute
Generic chromone-2-carboxamides. Simple chromones are often investigated for ABCG2 inhibition or antibiofilm activity, not serotonin system engagement.

Differentiation Evidence for N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide


Structural Confirmation via Definitive InChI Key

The primary verifiable differentiator for N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is its confirmed molecular identity. The compound is unambiguously defined by its InChI Key: RBKSIEMRUWEOHM-UHFFFAOYSA-N, corresponding to the molecular formula C20H16N2O4 and a molecular weight of 348.358 g/mol . This distinguishes it from the non-methylated analog, 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103514-03-9; molecular weight 334.3 g/mol), which lacks the N-methyl group on the carboxamide .

Structural Confirmation
Direct comparison
InChI Key: RBKSIEMRUWEOHM-UHFFFAOYSA-N (C20H16N2O4) vs. Non-methylated analog (C19H14N2O4)
Supports procurement of the specific N-methyl scaffold.
Identity check prevents receipt of the non-methylated analog with altered biological profile.
Chromone-Indoline Hybrid Structural Identity Quality Control

Class-Level CNS Polypharmacology vs. Simple Chromone Scaffolds

While specific target engagement data for N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is not publicly available, its membership in the chromenoneindole class, as defined by the Markush structure in patent US20060258680, implies a distinct polypharmacological profile combining 5-HT reuptake inhibition with 5-HT receptor (5-HT1A, 5-HT2) agonism/antagonism . This contrasts with simple chromone-2-carboxamide derivatives, which are often explored for single-target activities like ABCG2 inhibition or quorum sensing modulation . The indoline tether in the chromenoneindole class is critical for achieving high bioavailability and potent 5-HT reuptake inhibition, a feature not inherent to the chromone core alone.

Mechanism Context
Class-level inference
Chromenoneindole class: predicted 5-HT reuptake inhibition & receptor modulation vs. Simple chromones: often explored for ABCG2 inhibition or antibiofilm activity
Supports multi-target CNS research; data to verify for this specific analog.
Class-level polypharmacology inferred from patent-specified CNS target engagement assays.
CNS Drug Discovery Serotonin Reuptake Inhibition Polypharmacology

Application Scenarios for N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide


CNS Polypharmacology Probe in Serotonin System Research

For academic or biotech groups investigating the therapeutic potential of modulating multiple serotonin receptor subtypes concurrently, N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide serves as a structurally-defined chemical probe from the chromenoneindole class. The patented class is characterized by combined 5-HT reuptake inhibition and 5-HT receptor activity, making this compound suitable for initial in vitro binding and functional assays (e.g., serotonin transporter and 5-HT1A receptor assays) to map its specific polypharmacological signature before advancing to in vivo CNS models .

Internal Standard for Analytical Method Development

Given its distinct molecular weight (348.358 g/mol) and unique InChI Key (RBKSIEMRUWEOHM-UHFFFAOYSA-N), this compound is well-suited as an internal standard or reference control in HPLC-MS and NMR methods designed to monitor the synthesis, purity, or metabolic stability of related chromone-indoline analogs. The N-methyl group provides a distinct 1H and 13C NMR signal, facilitating quantification in complex reaction matrices .

Synthetic Chemistry Benchmark for Novel Chromone-Indoline Hybrids

The compound can act as a benchmark for medicinal chemistry groups developing new libraries of chromone-indoline hybrid molecules. Its synthesis and characterization data (C20H16N2O4, 348.358 g/mol) provide a reference point for evaluating the yield, purity, and scalability of novel synthetic routes aimed at diversifying this chemical series with substituents predicted to enhance CNS penetration or target affinity .

Application
Selection Property
Validation Focus
CNS Serotonin System Research
Multi-target assay context
In vitro binding and functional assays for 5-HT transporter and receptor subtypes
Analytical Reference Standard
N-methyl spectroscopic signature
HPLC-MS and NMR method development for monitoring related chromone-indoline analogs
Synthetic Chemistry Benchmark
Chromone-indoline hybrid scaffold
Yield and purity reference for novel synthetic routes diversifying this chemical series
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